(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, commonly referred to as LY379268, is a potent and selective agonist of metabotropic glutamate receptors 2 and 3 (mGluR2/3). [] These receptors are primarily located presynaptically and function to inhibit the release of glutamate, an excitatory neurotransmitter. [] LY379268 is a synthetic compound developed by Eli Lilly and Company and has been extensively utilized in preclinical research to investigate the role of mGluR2/3 in various neurological and psychiatric conditions. [] Its ability to modulate glutamatergic transmission makes it a potential therapeutic candidate for conditions such as schizophrenia, anxiety disorders, addiction, epilepsy, and neurodegenerative diseases. []
Mechanism of Action
LY379268 exerts its effects by binding to mGluR2/3, triggering a cascade of intracellular signaling events. [] Upon binding to mGluR2/3, LY379268 activates the Gi/o protein pathway. [] This activation leads to the inhibition of adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP). [] Additionally, activation of Gi/o proteins can modulate ion channel activity, contributing to the suppression of neuronal excitability. [] LY379268's influence on these signaling pathways results in a decrease in glutamate release at the synapse. []
Applications
Schizophrenia: Studies have demonstrated that LY379268 effectively attenuates specific behaviors induced by phencyclidine (PCP), a drug that mimics schizophrenia-like symptoms in animals. [, ] This suggests that mGluR2/3 agonism may hold therapeutic potential for treating schizophrenia. [, ]
Anxiety Disorders: LY379268 exhibits anxiolytic effects in animal models, suggesting its potential in treating anxiety disorders. [] Its ability to reduce neuronal excitability in the midline thalamus, a region implicated in anxiety, supports this notion. []
Addiction: LY379268 has shown promise in mitigating drug-seeking behavior in animal models of addiction. [, , ] It reduces cocaine self-administration, attenuates cue-induced reinstatement of drug seeking for both heroin and cocaine, and decreases motivation for cocaine in rats with a history of intermittent cocaine use. [, , ] These findings highlight the potential of mGluR2/3 agonists in treating drug addiction.
Epilepsy: LY379268 has been shown to possess anticonvulsant properties in animal models of epilepsy. [] Its ability to inhibit glutamate release likely contributes to its antiepileptic effects. []
Neurodegenerative Diseases: LY379268 has shown neuroprotective effects in various preclinical models of neurodegenerative diseases, including stroke, Parkinson's disease, and Huntington's disease. [, , , ] It attenuates neuronal damage, promotes the production of neurotrophic factors like GDNF, and reduces mutant huntingtin aggregate formation, suggesting its potential for treating these debilitating conditions. [, , , ]
Pain: Recent studies have indicated LY379268 as a potential treatment for chemotherapy-induced peripheral neuropathy, a debilitating condition causing chronic pain in cancer patients. [] The drug reduced pain hypersensitivity and attenuated the increase in sensory neuronal calcium activity induced by cisplatin, a chemotherapeutic agent. []
Related Compounds
Compound Description: LY354740 (1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-bicaroxylate monohydrate) is a potent and selective agonist of metabotropic glutamate 2/3 (mGlu2/3) receptors [, ]. It is structurally related to LY379268 and exhibits similar pharmacological effects, including attenuation of PCP-induced behaviors in animal models [].
Relevance: LY354740 and LY379268 are both potent and selective mGlu2/3 receptor agonists, frequently studied together in the context of potential treatments for schizophrenia and other neuropsychiatric disorders [, , , ]. These compounds share structural similarities and exhibit comparable pharmacological profiles, making them valuable tools for investigating the therapeutic potential of mGlu2/3 receptor activation. Notably, both compounds have shown efficacy in attenuating PCP-induced behaviors in animal models, suggesting potential antipsychotic effects [].
LY341495
Compound Description: LY341495 [2S-2-amino-2-(1S,2S-2-carboxycyclopropyl-1-yl)-3-(xanth-9-yl) propanoic acid] is a selective antagonist of mGlu2/3 receptors [, , , , , ]. It is often used in conjunction with LY379268 to investigate the role of mGlu2/3 receptors in various biological processes and to confirm the specificity of LY379268's actions.
Relevance: LY341495 serves as a valuable tool for understanding the selectivity and mechanism of action of LY379268 [, , , , , ]. By blocking the effects of LY379268, it allows researchers to determine whether observed effects are specifically mediated by mGlu2/3 receptors. This antagonist is crucial for validating the therapeutic potential of targeting these receptors for the treatment of conditions like schizophrenia, drug addiction, and neurodegenerative diseases.
Compound Description: Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist that induces psychotomimetic effects in humans, mimicking some symptoms of schizophrenia [, , , , , ]. Animal studies frequently use PCP to model schizophrenia and explore potential therapeutic interventions for this disorder.
Relevance: LY379268 has been shown to attenuate various PCP-induced behaviors in animal models [, , , , , ]. This finding suggests that activation of mGlu2/3 receptors might have antipsychotic effects. The interaction between LY379268 and PCP highlights the potential involvement of glutamatergic pathways, specifically mGlu2/3 receptors, in mediating the behavioral abnormalities observed in schizophrenia.
Clozapine
Compound Description: Clozapine is an atypical antipsychotic drug used to treat schizophrenia, particularly in cases where typical antipsychotics have been ineffective [, , , ]. It has a complex pharmacological profile, interacting with multiple neurotransmitter systems, including dopamine, serotonin, and glutamate receptors.
Relevance: LY379268's pharmacological effects are often compared to those of clozapine, particularly in the context of PCP-induced behaviors [, , , ]. Both compounds have demonstrated efficacy in attenuating PCP-induced hyperactivity and other behavioral abnormalities in animal models, suggesting that they might share a common mechanism of action. This comparison highlights the potential of LY379268 as a novel antipsychotic agent with a potentially more favorable side-effect profile compared to typical antipsychotics.
d-Amphetamine (AMP)
Compound Description: d-Amphetamine (AMP) is a psychostimulant drug that increases dopamine and norepinephrine levels in the brain []. It is often used in animal models to study addiction and other dopamine-related disorders.
Relevance: In contrast to its effects on PCP-induced behaviors, LY379268 shows minimal effects on AMP-evoked motor activities []. This difference in pharmacological profile suggests that LY379268 acts through a distinct mechanism that selectively targets PCP-related behavioral abnormalities, potentially through its actions on mGlu2/3 receptors. This selective action of LY379268 further supports its potential as a therapeutic agent for schizophrenia with reduced liability for motor side effects commonly associated with typical antipsychotics.
Compound Description: N-Acetylaspartylglutamate (NAAG) is an endogenous neuropeptide that acts as an agonist at mGlu3 receptors [, ]. It is involved in various physiological processes, including neurotransmission and neuroprotection.
Relevance: Like LY379268, NAAG, by activating mGlu3 receptors, demonstrates neuroprotective effects against hypoxia-ischemic injury in neonatal rat brains [, ]. While both compounds target mGlu receptors, NAAG exhibits a preference for mGlu3 over mGlu2, unlike LY379268, which acts on both subtypes with high affinity. Comparing their effects helps dissect the individual contributions of mGlu2 and mGlu3 in neuroprotection and highlights the therapeutic potential of targeting specific mGlu receptor subtypes.
(S)-3,4-DCPG
Compound Description: (S)-3,4-DCPG is a selective agonist of mGluR8, another subtype within the group II mGlu receptors []. It is involved in modulating synaptic transmission and plasticity.
Compound Description: Ketamine is a non-competitive NMDA receptor antagonist, similar to PCP, which can induce psychotomimetic effects and exacerbate schizophrenia symptoms [, ].
Relevance: Like PCP, ketamine increases gamma oscillations in the neocortex, a finding associated with schizophrenia [, ]. Unlike clozapine and haloperidol, LY379268 can attenuate this ketamine-induced rise in gamma power. This result strengthens the argument for LY379268's potential as an antipsychotic drug, particularly for addressing the gamma oscillation abnormalities associated with schizophrenia.
Haloperidol
Compound Description: Haloperidol is a typical antipsychotic drug that primarily acts as a dopamine D2 receptor antagonist [, , , ]. It is commonly used to treat schizophrenia and other psychotic disorders.
Relevance: The effects of LY379268 are often compared to those of haloperidol, a typical antipsychotic, to assess its potential as a novel antipsychotic agent [, , , ]. LY379268 exhibits a more selective pharmacological profile, primarily targeting mGlu2/3 receptors, while haloperidol primarily blocks dopamine D2 receptors. Comparing their effects helps elucidate the distinct mechanisms underlying the actions of typical and atypical antipsychotics and highlights the potential advantages of targeting mGlu2/3 receptors in treating schizophrenia.
MNI137
Compound Description: MNI137 is a negative allosteric modulator (NAM) of mGlu3 receptors []. NAMs bind to an allosteric site on the receptor, distinct from the orthosteric agonist binding site, and negatively modulate the receptor's activity.
Relevance: MNI137 is used to investigate the specific contribution of mGlu3 receptors to the effects of LY379268 []. By selectively inhibiting mGlu3 receptor activity, MNI137 helps differentiate the roles of mGlu2 and mGlu3 in various physiological processes. This pharmacological tool is essential for understanding the complex interplay between mGlu receptor subtypes and their contributions to the therapeutic potential of mGlu2/3 receptor agonists.
Methionine
Compound Description: Methionine is an essential amino acid and a precursor for S-adenosyl methionine (SAM), a crucial methyl donor in various biological processes, including DNA methylation [].
Relevance: Methionine administration is used to induce hypermethylation, serving as a model for exploring the epigenetic effects of LY379268 []. LY379268 can reverse the increased DNA methylation caused by methionine, demonstrating its potential to modulate epigenetic modifications associated with schizophrenia.
Valproate
Compound Description: Valproate is a mood stabilizer and anticonvulsant drug with known epigenetic effects, including the inhibition of histone deacetylases [].
Relevance: Like LY379268, valproate demonstrates epigenetic effects, particularly in promoting DNA demethylation []. This similarity suggests that modulating epigenetic mechanisms might contribute to the therapeutic benefits of both drugs. Comparing their mechanisms can provide valuable insights into potential therapeutic targets and strategies for treating schizophrenia and other neuropsychiatric disorders.
Compound Description: DOI is a potent agonist of 5-HT2A/C receptors, primarily known for its hallucinogenic effects []. It is frequently used in research to study the role of 5-HT2A receptors in various neuropsychiatric conditions, including schizophrenia.
Relevance: DOI-induced impulsive behavior, a hallmark of various neuropsychiatric disorders, is antagonized by co-administration of LY379268 []. This finding highlights the potential for therapeutic interventions targeting mGlu2/3 receptors to alleviate impulsive behavior associated with conditions like schizophrenia, addiction, and obsessive-compulsive disorder. It also reveals a potential interplay between glutamatergic and serotonergic systems in regulating impulsivity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY 290324 is an orally active, potent and selective cysteinyl leukotriene ((LTD4) receptor antagonist. In vitro, LY290324 was a potent and persistent antagonist of the contractile responses to LTD4 and LTE4 with pA2 values of 9.1 +/- 0.2 and 8.9 +/- 0.17 respectively. It is also effective in reducing antigen-induced bronchospasm in immunologically sensitised animals.
LY2922083 is a Potent and Selective GPR40 Agonist for the Treatment of Type 2 Diabetes Mellitus. LY2922083 demonstrated potent, efficacious and durable dose dependent reductions in glucose levels along with significant increases in insulin and GLP-1 secretion during preclinical testing. The G protein-coupled receptor 40 (GPR40) also known as Free Fatty Acid Receptor 1 (FFAR1) is highly expressed in pancreatic, islet beta-cells and responds to endogenous fatty acids resulting in amplification of insulin secretion only in the presence of elevated glucose levels.